2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
Description
This compound features a pyrrolo[2,3-b]pyridine core substituted with a methoxy group at position 4 and a 2-oxoacetic acid moiety at position 3. It is classified as an industrial-grade chemical with 99% purity, packaged in 25 kg cardboard drums .
Properties
IUPAC Name |
2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-6-2-3-11-9-7(6)5(4-12-9)8(13)10(14)15/h2-4H,1H3,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWSYHZXGJVZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolopyridine core, followed by functionalization to introduce the methoxy and oxoacetic acid groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their modifications, and physicochemical properties:
Pharmacological and Functional Insights
- BMS-378806: A derivative of the target compound, BMS-378806 incorporates a benzoyl-methylpiperazine group. It inhibits HIV-1 entry by blocking gp120-CD4 binding (IC₅₀ = 0.1–10 nM).
- Ester Derivatives : Methyl or ethyl esters (e.g., CAS 357263-51-5) exhibit improved bioavailability compared to carboxylic acids due to higher logP values, though they may require metabolic activation .
Biological Activity
Overview
2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound belongs to the class of pyrrolopyridines and is characterized by a unique structure that contributes to its interaction with various biological targets, notably the Fibroblast Growth Factor Receptor (FGFR) family.
The primary mechanism through which this compound exerts its effects involves:
- Targeting FGFRs : The compound binds to FGFR1, FGFR2, and FGFR3, inhibiting their activation. This is crucial as FGFRs play significant roles in cell proliferation, migration, and angiogenesis.
- Inhibition of Autophosphorylation : By binding to the tyrosine kinase domain of FGFRs, it prevents autophosphorylation of tyrosine residues, thereby disrupting downstream signaling pathways essential for tumor growth and metastasis.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity:
- Inhibition of Cell Proliferation : In vitro studies show that it significantly inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis .
- Effect on Migration and Invasion : The compound has been shown to inhibit the migration and invasion capabilities of cancer cells, which are critical factors in cancer metastasis.
Cytotoxicity Studies
In cytotoxicity assays against various cancer cell lines, such as A549 (lung adenocarcinoma), this compound exhibited significant cytotoxic effects while maintaining a favorable safety profile against non-cancerous cells. The results indicated a structure-dependent activity where modifications to the core structure affected potency .
Case Studies and Experimental Data
A comprehensive analysis was conducted on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | 4T1 | 15.5 | Inhibition of proliferation |
| Study B | A549 | 12.0 | Induction of apoptosis |
| Study C | HSAEC1-KT | >100 | Low cytotoxicity |
These findings illustrate the compound's potential as a therapeutic agent with selective toxicity towards cancer cells while sparing normal cells.
Pharmacokinetics
The pharmacokinetic profile suggests that due to its low molecular weight and favorable solubility characteristics, this compound could be optimized further for enhanced bioavailability and efficacy in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
